molecular formula C9H9N3 B13599197 2-methyl-5-(1H-pyrazol-4-yl)pyridine CAS No. 90564-62-8

2-methyl-5-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13599197
CAS No.: 90564-62-8
M. Wt: 159.19 g/mol
InChI Key: CCWMQLKJFXJDKI-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The compound exerts its effects by modulating the activity of the M4 muscarinic acetylcholine receptor. It enhances the receptor’s response to acetylcholine, thereby influencing downstream signaling pathways involved in cognitive functions. The molecular targets include the receptor itself and associated G-proteins, which mediate the intracellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1H-pyrazol-4-yl)pyridine is unique due to its specific interaction with the M4 muscarinic acetylcholine receptor, which distinguishes it from other pyrazole derivatives. Its ability to modulate this receptor makes it particularly valuable in the context of neurocognitive disorders .

Properties

CAS No.

90564-62-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methyl-5-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-2-3-8(4-10-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12)

InChI Key

CCWMQLKJFXJDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CNN=C2

Origin of Product

United States

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